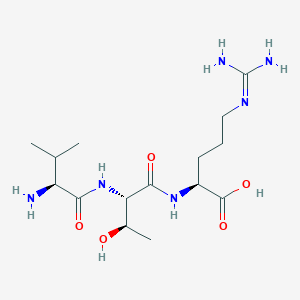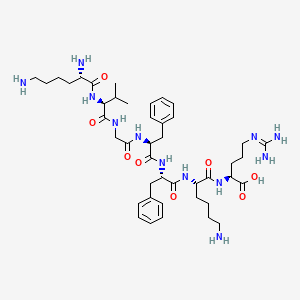
2H-Pyran-2-ol, tetrahydro-3,5-dimethyl-, (3R,5S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-2-ol, tetrahydro-3,5-dimethyl-, (3R,5S)- is an organic compound with the molecular formula C7H14O2 It is a derivative of tetrahydropyran, featuring hydroxyl and methyl groups at specific positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-ol, tetrahydro-3,5-dimethyl-, (3R,5S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of dihydropyran as a starting material, followed by selective methylation and hydroxylation reactions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran-2-ol, tetrahydro-3,5-dimethyl-, (3R,5S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various ethers or esters.
Wissenschaftliche Forschungsanwendungen
2H-Pyran-2-ol, tetrahydro-3,5-dimethyl-, (3R,5S)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2H-Pyran-2-ol, tetrahydro-3,5-dimethyl-, (3R,5S)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the methyl groups can affect the compound’s hydrophobic interactions and overall stability in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-2H-pyran-2-ol: A similar compound with a hydroxyl group but lacking the methyl groups.
2,2,6-Trimethyl-6-(4-methyl-3-cyclohexen-1-yl)tetrahydro-2H-pyran-3-ol: Another derivative with additional methyl and cyclohexenyl groups.
Uniqueness
2H-Pyran-2-ol, tetrahydro-3,5-dimethyl-, (3R,5S)- is unique due to its specific stereochemistry and the presence of both hydroxyl and methyl groups
Eigenschaften
CAS-Nummer |
314021-41-5 |
|---|---|
Molekularformel |
C7H14O2 |
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
(3R,5S)-3,5-dimethyloxan-2-ol |
InChI |
InChI=1S/C7H14O2/c1-5-3-6(2)7(8)9-4-5/h5-8H,3-4H2,1-2H3/t5-,6+,7?/m0/s1 |
InChI-Schlüssel |
VLPNDZXIYIIYHM-GFCOJPQKSA-N |
Isomerische SMILES |
C[C@H]1C[C@H](C(OC1)O)C |
Kanonische SMILES |
CC1CC(C(OC1)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI)](/img/structure/B14257894.png)
![6-(2-Ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14257896.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14257903.png)
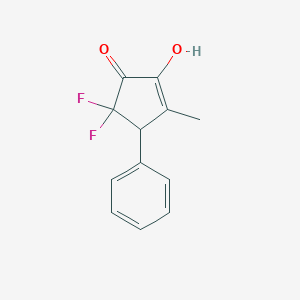

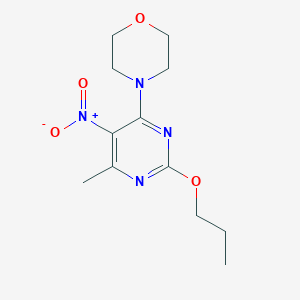
oxophosphanium](/img/structure/B14257939.png)
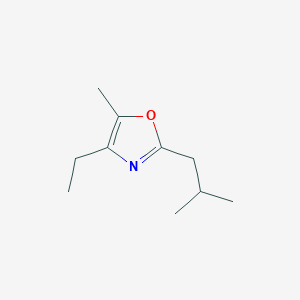


![9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-](/img/structure/B14257951.png)
![2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine](/img/structure/B14257964.png)
